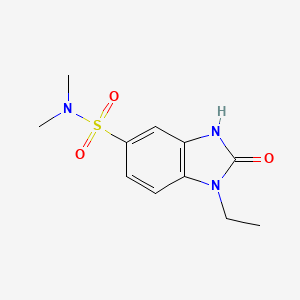
(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone, also known as FMNMM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antitumor Activity
The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which shares structural similarities with the compound , has shown inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 (Zhi-hua Tang & W. Fu, 2018).
Antibacterial Properties
A study on fluoroquinolones, which are structurally related to the compound, found that certain derivatives have potent antibacterial activities against both Gram-positive and Gram-negative bacteria, particularly effective against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Y. Kuramoto et al., 2003).
Imaging in Parkinson's Disease
A synthesized derivative, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone ([11C]HG-10-102-01), has been investigated as a potential PET imaging agent for observing LRRK2 enzyme activity in Parkinson's disease (Min Wang et al., 2017).
Organic Light-Emitting Diodes
Compounds based on aryl(6-arylpyridin-3-yl)methanone ligands, which are structurally related, have been utilized in the development of phosphorescent Ir(III) complexes for efficient red emission in organic light-emitting diodes (H. Kang et al., 2011).
Fluorescent Probes for Imaging Trivalent Cations
A morpholine-type naphthalimide chemosensor has been developed as a lysosome-targeted fluorometric sensor for trivalent metal ions like Fe3+, Al3+, and Cr3+ in living cells (F. Ye et al., 2019).
properties
IUPAC Name |
[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHXWLVUOBKQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)
![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)
![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)




![N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2401384.png)



![2-Chloro-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2401391.png)

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)